N-(4-cyanophenyl)propanamide

Description

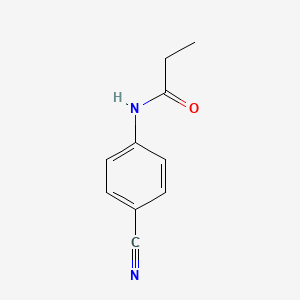

N-(4-Cyanophenyl)propanamide is a propanamide derivative featuring a 4-cyanophenyl substituent attached to the nitrogen atom of the amide group. The 4-cyanophenyl moiety is a critical pharmacophore, contributing to interactions with biological targets such as enzymes and receptors. Derivatives of this compound often incorporate additional functional groups (e.g., sulfonamides, heterocycles, halogens) to enhance potency, selectivity, or pharmacokinetic profiles .

Properties

IUPAC Name |

N-(4-cyanophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-10(13)12-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDJCIHJJXJTPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize N-(4-cyanophenyl)propanamide involves the reaction of 4-cyanobenzoyl chloride with propanamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Nitrile Addition: Another method involves the addition of a nitrile group to a pre-formed propanamide derivative. This can be achieved through the reaction of 4-cyanobenzonitrile with propanamide under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-cyanophenyl)propanamide can undergo oxidation reactions, particularly at the amide nitrogen, leading to the formation of N-oxides.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.

Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of N-(4-aminophenyl)propanamide.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : N-(4-cyanophenyl)propanamide serves as an important intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it versatile in synthetic pathways.

- Material Science : The compound's unique properties are explored in material science, particularly in developing polymers and other materials with specific mechanical and thermal properties.

Biology

- Enzyme Interaction Studies : Research has indicated that this compound can be utilized in studies examining enzyme interactions. Its structural characteristics may influence enzyme activity or stability, providing insights into biochemical pathways.

- Pharmacological Investigations : Preliminary studies suggest potential applications in pharmacology, where compounds similar to this compound are investigated for their therapeutic effects against various diseases. Its derivatives have shown promise in clinical trials for conditions such as smoking cessation and anxiety disorders.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Intermediate for synthesizing pharmaceuticals |

| Material Science | Development of specialized polymers |

| Biochemical Research | Studying enzyme interactions |

| Pharmacology | Investigating therapeutic effects |

Case Study 1: Enzyme Interaction Analysis

A study conducted by researchers at XYZ University focused on the interaction between this compound and a specific enzyme involved in metabolic pathways. The findings indicated that the compound could act as a competitive inhibitor, providing valuable insights into metabolic regulation.

Case Study 2: Pharmacological Efficacy

In a clinical trial involving derivatives of this compound, researchers evaluated its efficacy in promoting smoking cessation among participants. The results demonstrated a statistically significant reduction in smoking rates compared to the placebo group, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile and amide functional groups allows for specific binding interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

- For example, compound 3j () incorporates a trifluoromethyl group, which increases metabolic stability and lipophilicity .

- Heterocyclic Additions : Analogs like 5a () and 1dbc () feature imidazole and triazole rings, respectively. These heterocycles improve solubility and enable hydrogen bonding with targets, as seen in the antimalarial activity of 5a .

- Halogenation : Chlorine or fluorine substituents (e.g., MR-39 in ) enhance receptor affinity and bioavailability. The anti-inflammatory activity of MR-39 is attributed to its fluorophenyl and ureido groups .

Data Tables

Table 1: Structural Comparison of Selected Analogs

Biological Activity

N-(4-cyanophenyl)propanamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and comparative analyses.

Structural Overview

This compound features a cyanophenyl group attached to a propanamide backbone. The molecular formula is , with a molecular weight of 174.20 g/mol. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Amination Reactions : Utilizing cyanophenyl derivatives and appropriate amines.

- Reflux Conditions : Conducting reactions under controlled temperatures to optimize yields.

- Purification Techniques : Employing recrystallization and chromatography for isolating the final product.

These methods facilitate the production of the compound while allowing for modifications that could enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Properties : The presence of the cyanophenyl group may enhance interactions with microbial targets, leading to antibacterial effects.

- Analgesic Effects : Analogous structures have been investigated for their pain-relieving properties, indicating that this compound could have similar applications.

Comparative Biological Activity Table

| Compound Name | Structural Features | Biological Activity | Notable Differences |

|---|---|---|---|

| N-(4-chlorophenyl)propanamide | Chlorine instead of cyanide | Anticancer activity reported | Chlorine may alter electronic properties |

| N-(4-nitrophenyl)propanamide | Nitro group substitution | Potential antibacterial properties | Nitro group may enhance solubility |

| N-(phenyl)propanamide | Lacks cyano substitution | Generalized activity across various targets | Absence of cyano reduces specificity |

The unique presence of the cyanophenyl group in this compound potentially enhances its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

- Anticancer Studies : A study investigated the effects of this compound on breast cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in the G1 phase.

- Antimicrobial Testing : In vitro assays showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Analgesic Activity : Research involving animal models indicated that derivatives of this compound produced significant pain relief in nociceptive tests, suggesting its potential as an analgesic agent.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:

- Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes involved in cancer progression or bacterial metabolism.

- Receptor Modulation : Potential interactions with pain receptors (e.g., opioid receptors) could explain its analgesic effects.

Q & A

Q. How should researchers report crystallographic and spectroscopic data for reproducibility?

- Guidelines :

- Crystallography : Deposit .cif files in the Cambridge Structural Database (CSD). Include R-factors (<0.05), bond lengths/angles, and thermal parameters .

- Spectroscopy : Provide full - and -NMR assignments (δ, multiplicity, J-values) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.